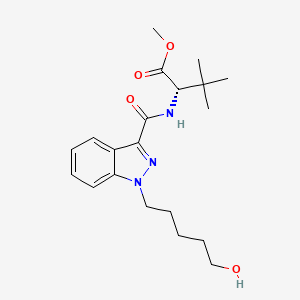

methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Description

Properties

Molecular Formula |

C20H29N3O4 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C20H29N3O4/c1-20(2,3)17(19(26)27-4)21-18(25)16-14-10-6-7-11-15(14)23(22-16)12-8-5-9-13-24/h6-7,10-11,17,24H,5,8-9,12-13H2,1-4H3,(H,21,25)/t17-/m1/s1 |

InChI Key |

NSZKXPRDEZMVDK-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro ADB metabolite 2 involves several steps. The starting material is typically an indazole derivative, which undergoes a series of chemical reactions including fluorination, amidation, and esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 5-fluoro ADB metabolite 2 is scaled up using large reactors and automated systems to control the reaction parameters. The process involves the same chemical reactions as in the laboratory synthesis but on a larger scale. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro ADB metabolite 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-fluoro ADB metabolite 2 can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .

Scientific Research Applications

5-Fluoro ADB metabolite 2 has several scientific research applications, including:

Mechanism of Action

5-Fluoro ADB metabolite 2 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways, including those involved in pain perception, mood regulation, and immune response . The compound’s high affinity for these receptors contributes to its potent psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro ADB metabolite 2 include:

ADB-PINACA: Another synthetic cannabinoid with a similar indazole-3-carboxamide structure.

5F-ADB-PINACA: A fluorinated derivative of ADB-PINACA with similar pharmacological properties.

5-Fluoro AMB: Another synthetic cannabinoid with a similar structure and effects.

Uniqueness

5-Fluoro ADB metabolite 2 is unique due to its specific fluorination at the pentyl chain, which enhances its binding affinity to the cannabinoid receptors and increases its potency . This structural modification distinguishes it from other synthetic cannabinoids and contributes to its distinct pharmacological profile .

Biological Activity

Methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors in the central nervous system. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an indazole core and a carboxamide linkage. Its molecular formula is with a molecular weight of approximately 376.465 g/mol. The presence of the hydroxypentyl group at the 5-position and the dimethylbutanoate moiety are crucial in determining its pharmacological characteristics .

This compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. The binding affinity to these receptors leads to various physiological effects, including:

- Analgesia : Pain relief through modulation of pain pathways.

- Euphoria : Induction of feelings of happiness or pleasure.

- Alterations in Mood and Perception : Changes in sensory perception and emotional state.

Research indicates that the compound can produce effects akin to those of natural cannabinoids like THC, including psychoactive effects that may vary based on dosage and individual response .

Biological Activity Data

The following table summarizes key studies on the biological activity of this compound:

Case Studies

Case Study 1: Analgesic Effects in Animal Models

In a study conducted on mice, administration of this compound resulted in notable analgesic effects comparable to those induced by THC. The study utilized thermal nociceptive tests to evaluate pain response, demonstrating that higher doses led to significant reductions in pain sensitivity .

Case Study 2: Psychoactive Effects

Another investigation assessed the psychoactive effects of the compound using behavioral assays in rodents. Results indicated that subjects exhibited increased locomotion followed by sedation at different dosage levels, mimicking the biphasic nature often observed with cannabinoid administration .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may have potential applications in:

- Pain Management : Its analgesic properties suggest utility in treating chronic pain conditions.

- Mental Health Disorders : Potential for mood modulation could be explored in anxiety or depression treatments.

However, caution is warranted due to the risk of adverse effects such as anxiety or psychosis associated with synthetic cannabinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.